molecular formula C17H21N3O3 B5498507 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5498507
M. Wt: 315.37 g/mol
InChI Key: UJNZQVFAHKRAJA-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halide and the piperazine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation reaction using 3-methoxybenzoic acid and the piperazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Piperazine derivatives are known for their activity against various biological targets, including receptors and enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of the furan and methoxyphenyl groups suggests possible interactions with biological macromolecules, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, and ion channels, modulating their activity. The furan ring and methoxyphenyl group may enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-ylmethyl)piperazine-1-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activity.

    N-(3-methoxyphenyl)piperazine-1-carboxamide: Lacks the furan-2-ylmethyl group, potentially altering its chemical reactivity and biological properties.

    4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide: Similar structure but without the methoxy group, which may affect its interaction with biological targets.

Uniqueness

The combination of the furan-2-ylmethyl and methoxyphenyl groups in 4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other piperazine derivatives.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-15-5-2-4-14(12-15)18-17(21)20-9-7-19(8-10-20)13-16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNZQVFAHKRAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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